molecular formula C7H5BrFNO2 B13472456 6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid CAS No. 1780688-89-2

6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid

Cat. No.: B13472456
CAS No.: 1780688-89-2
M. Wt: 234.02 g/mol
InChI Key: YEUREPRPBIQSQF-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H5BrFN .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of 2-methylpyridine derivatives under controlled conditions . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. These methods are designed to be efficient and cost-effective, minimizing the use of hazardous reagents and optimizing reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the pyridine ring .

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound in research and industry .

Properties

CAS No.

1780688-89-2

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

6-bromo-3-fluoro-2-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C7H5BrFNO2/c1-3-6(9)4(7(11)12)2-5(8)10-3/h2H,1H3,(H,11,12)

InChI Key

YEUREPRPBIQSQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)Br)C(=O)O)F

Origin of Product

United States

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